6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid, with the CAS Number 24030-63-5, is a chemical compound classified under quinoline derivatives. This compound is notable for its applications in veterinary medicine, particularly as a coccidiostat, which helps control coccidiosis in poultry. Its molecular formula is C22H31NO5, and it has a molecular weight of approximately 389.485 g/mol .
The compound is sourced from various chemical suppliers and is categorized as a pharmaceutical intermediate. It is primarily used in the formulation of veterinary drugs aimed at preventing and treating protozoal infections in livestock . The structural classification of this compound places it within the broader category of quinolinecarboxylic acids, which are known for their biological activities.
The synthesis of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid involves several steps that can vary depending on the specific method used. One documented method includes:
This multi-step synthesis allows for the introduction of various substituents on the quinoline ring, tailoring the compound's properties for specific applications.
The molecular structure of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid can be represented using various notations:
CCCCCCCCCCOc1cc2c(O)c(cnc2cc1OCC)C(=O)O
InChI=1S/C22H31NO5/c1-3-5-6-7-8-9-10-11-12-28-19-13-16-18(14-20(19)27-4-2)23-15-17(21(16)24)22(25)26/h13-15H,3-12H2,1-2H3,(H,23,24)(H,25,26)
The structure features a quinoline core with hydroxyl and carboxylic acid functional groups, contributing to its biological activity .
6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid participates in various chemical reactions typical of quinoline derivatives:
These reactions are crucial for modifying the compound to enhance its efficacy as a coccidiostat or other therapeutic agents .
The mechanism by which 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid exerts its effects primarily involves inhibition of protozoal growth. As a coccidiostat, it interferes with metabolic processes in coccidia parasites through:
This mechanism is critical for controlling coccidiosis in poultry and other livestock .
The physical properties of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid include:
Chemical properties include:
These properties are essential for its formulation into effective veterinary drugs .
The primary application of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid lies in veterinary medicine as a coccidiostat. Its use is critical for:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8